molecular formula C12H15Cl B1604891 1-Chloro-4-cyclohexylbenzene CAS No. 829-32-3

1-Chloro-4-cyclohexylbenzene

Cat. No. B1604891
CAS RN: 829-32-3
M. Wt: 194.7 g/mol
InChI Key: WADPSZROEUFUKG-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclohexylbenzene (CCB) is a chemical compound that belongs to the family of aromatic hydrocarbons. It has a molecular formula of C12H15Cl .


Synthesis Analysis

The synthesis of cyclohexylbenzene can be categorized into three routes: hydroalkylation of benzene, partial hydrogenation of biphenyl, and Friedel–Crafts alkylation of benzene and cyclohexene . A study also mentioned a stereospecific efficient process for the synthesis of atovaquone from commercially available raw materials such as α-tetralone and 4-(4-chlorophenyl)cyclohexanone .


Molecular Structure Analysis

The molecular structure of 1-Chloro-4-cyclohexylbenzene consists of 12 carbon atoms, 15 hydrogen atoms, and 1 chlorine atom . The average mass is 194.701 Da .


Physical And Chemical Properties Analysis

The general formula for a cycloalkane composed of n carbons is CnH2n . The molecular weight of 1-Chloro-4-cyclohexylbenzene is 194.7 g/mol.

Scientific Research Applications

Reactivity of Related Chemical Structures

  • Research on the reactive spin states of 1,4-dehydrobenzenes, analogous structures to 1-Chloro-4-cyclohexylbenzene, indicates a significant role of the singlet state in their reaction mechanisms. This insight is crucial for understanding the chemical behavior of similarly structured compounds in various reactions, potentially including 1-Chloro-4-cyclohexylbenzene (Lockhart & Bergman, 1981).

Catalytic Applications

  • A study on the catalytic performance of aryl-substituted N-hydroxyphthalimide derivatives for the oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide illustrates the potential of chloro-substituted compounds in enhancing catalytic efficiency. This research suggests that compounds like 1-Chloro-4-cyclohexylbenzene could be explored for similar catalytic applications (Yufei et al., 2021).

Electrochemical Sensing

  • The development of a highly sensitive electrochemical sensor for detecting 1-chloro-4-nitrobenzene, employing carbon nanohorns and β-cyclodextrin nanohybrids, highlights the relevance of chloro-substituted benzene compounds in environmental monitoring. This methodology could be applicable to the detection and monitoring of environmental pollutants, suggesting a potential research area for 1-Chloro-4-cyclohexylbenzene (Kingsford et al., 2018).

Material Synthesis

  • In the synthesis of chloro[10]cycloparaphenylene and its dimerization, chlorinated 1,4-diborylbenzene units are employed to create novel macrocyclic structures. Such research indicates the potential for using chloro-substituted benzene derivatives, including 1-Chloro-4-cyclohexylbenzene, in synthesizing new materials with unique properties (Ishii et al., 2014).

Safety And Hazards

According to the safety data sheet, 1-Chloro-4-cyclohexylbenzene is classified as acutely toxic and harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-chloro-4-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADPSZROEUFUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285099
Record name 1-chloro-4-cyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-cyclohexylbenzene

CAS RN

829-32-3
Record name NSC40474
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40474
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-cyclohexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JS Poh, A Greb, S Greed, C Battilocchio, P Pasau… - 2017 - repository.cam.ac.uk
All batch reactions were performed using oven-dried glassware (200 C) under an atmosphere of argon unless otherwise stated. All flow reactions were performed using a Vapourtec E-…
Number of citations: 2 www.repository.cam.ac.uk
LR Jefferies - 2015 - search.proquest.com
An emerging area in synthetic chemistry involves the direct use of alcohols; a functional group that is widely available and an economical alternative for CX species. Unfortunately, …
Number of citations: 0 search.proquest.com
IB Perry - 2021 - search.proquest.com
The incorporation of pharmaceutically-relevant complexity into organic molecules in a reliable and modular fashion has long been a guiding principle of synthetic methods development…
Number of citations: 2 search.proquest.com
BN Roy, GP Singh, PS Lathi, MK Agrawal, R Mitra… - 2013 - nopr.niscpr.res.in
… derivatives by 1-chloro-4-cyclohexylbenzene radical either by thermal or photochemical irradiation. Although the precursors used for obtaining 1-chloro4-cyclohexylbenzene radical …
Number of citations: 4 nopr.niscpr.res.in

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